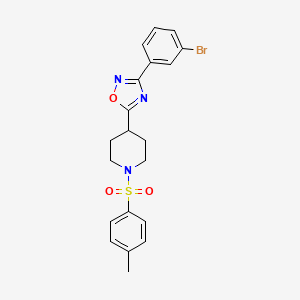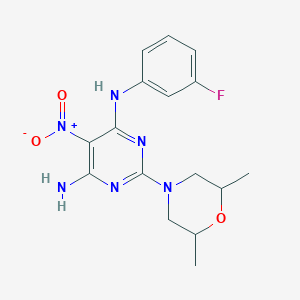![molecular formula C16H14N2O4 B2429252 (E)-N'-(4-hidroxibencilideno)-2,3-dihidrobenzo[b][1,4]dioxina-2-carbohidrazida CAS No. 303788-30-9](/img/structure/B2429252.png)
(E)-N'-(4-hidroxibencilideno)-2,3-dihidrobenzo[b][1,4]dioxina-2-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a complex organic compound. It is related to the family of dioxins, which are a group of chemical compounds that are persistent organic pollutants (POPs) in the environment .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described. The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Dioxins, for example, are characterized by the presence of two benzene rings connected by a pair of oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, the reaction of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides .Physical And Chemical Properties Analysis
Dioxins are virtually insoluble in water but have a relatively high solubility in lipids. Therefore, they tend to associate with organic matter such as plankton, plant leaves, and animal fat . The properties most important for understanding the environmental behavior of the dioxin and dioxin-like compounds appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados heteroaromáticos
El compuesto se puede utilizar en la síntesis de nuevos derivados heteroaromáticos de benzo[1,4]dioxina. Estos derivados se sintetizan mediante reacciones de sustitución aromática nucleófila de derivados de benceno halogenados con los correspondientes derivados de 3,4-dihidroxi tiofeno o pirrol .
Función como xenobiótico
El compuesto se clasifica como un xenobiótico, que es un compuesto que es ajeno a un organismo vivo. Los xenobióticos principales incluyen medicamentos, carcinógenos y varios compuestos que se han introducido en el medio ambiente por medios artificiales .
Uso potencial en el manejo de la diabetes
Aunque no se menciona directamente, se han discutido compuestos similares a este por su uso potencial en la prevención o el manejo de la diabetes mellitus tipo 2 (T2DM) al dirigirse a diversas rutas farmacológicamente relevantes .
Actividad antioxidante
El compuesto ha mostrado actividad antioxidante potencial. Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .
Actividad antiinflamatoria
El compuesto ha mostrado actividad antiinflamatoria potencial. La inflamación es una parte vital de la respuesta inmune del cuerpo. Es el intento del cuerpo de curarse a sí mismo después de una lesión, defenderse de invasores extraños, como virus y bacterias, y reparar el tejido dañado .
Actividad antimicrobiana
El compuesto ha demostrado actividad antimicrobiana contra ciertas cepas bacterianas como S. aureus, E. coli y A. niger . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos .
Mecanismo De Acción
Target of Action
The primary targets of (E)-N’-(4-hydroxybenzylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound has a benzodioxin structure . Benzodioxin derivatives are important structural units in insecticides and are intermediates to synthesize multiple-substituted benzene derivatives of great value
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully identified. Given its structural similarity to other benzodioxin derivatives, it may potentially interact with similar biochemical pathways. More research is needed to confirm this and to understand the downstream effects of these interactions .
Pharmacokinetics
As a xenobiotic, it is a foreign compound to a living organism and may undergo various transformations within the body
Safety and Hazards
Direcciones Futuras
The future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, new molecules which show aggregation-induced emission (AIE) properties are being designed and synthesized for various applications like imaging, sensing, and optoelectronics .
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-12-7-5-11(6-8-12)9-17-18-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRDHPRXIMMUFU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429169.png)


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)
![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)
![3-chloro-5-(trifluoromethyl)-N'-{[3-(trifluoromethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B2429178.png)
![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)


![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)